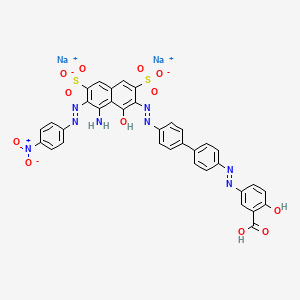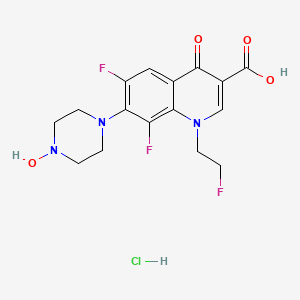
(3-Chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)thiourea is a synthetic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)thiourea typically involves the cyclocondensation of appropriate Schiff bases with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)thiourea can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the azetidinone ring or other functional groups.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Aplicaciones Científicas De Investigación
(3-Chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)thiourea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of (3-Chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)thiourea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Chloro-2-methylphenyl)-3-dodecanoyl-2-thiourea
- 1-(3-Chloro-2-oxo-4-phenylazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)urea
Uniqueness
(3-Chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)thiourea is unique due to its specific substitution pattern and the presence of both azetidinone and thiourea moieties. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Número CAS |
130111-94-3 |
|---|---|
Fórmula molecular |
C11H12ClN3O2S |
Peso molecular |
285.75 g/mol |
Nombre IUPAC |
[3-chloro-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl]thiourea |
InChI |
InChI=1S/C11H12ClN3O2S/c1-17-7-4-2-6(3-5-7)9-8(12)10(16)15(9)14-11(13)18/h2-5,8-9H,1H3,(H3,13,14,18) |
Clave InChI |
YMRZZAJAAXRRNB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2C(C(=O)N2NC(=S)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![10,16-diazahexacyclo[11.11.1.02,11.04,9.015,24.017,22]pentacosa-2,4,6,8,10,15,17,19,21,23-decaene-3,23-diamine](/img/structure/B12728902.png)







![(12E)-4-chloro-12-(2-methoxyethoxymethylidene)-8-methyl-7,7-dioxo-11-pyridin-2-yl-13-oxa-3,7λ6-dithia-8,11-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-trien-10-one](/img/structure/B12728953.png)


